Cas no 106917-52-6 (Flusulfamide)
Flusulfamide Chemical and Physical Properties
Names and Identifiers
-
- Flusulfamide
- 4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulphonamide
- Flusulfamide Solution
- 2’,4-dichloro-α,α,α-trifluoro-4’-nitro-m-toluenesulfonanilide
- 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
- Benzenesulfonamide,4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)
- Flusulfamide [ISO]
- MTF 651
- Nebijin
- FLUSULFAMIDE STANDARD
- flusulfamide (bsi, draft e-iso)
- Flusulfamide Reference Material
- 2′,4-dichloro-α,α,α-trifluoro-4′-nitro-m-toluenesulfonanilide
- 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzeneslfonamide
- 4-chloro-n-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide
- mtf651
- Flusulfamide, PESTANAL(R), analytical standard
- MFCD00274593
- Benzenesulfonamide,?4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-
- 2',4-DICHLORO-.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-4'-NITRO-M-TOLUENESULFONANILIDE
- C18521
- EN300-180050
- 2',4-Dichloro-alpha,alpha,alpha-trifluoro-4'-nitro-m-toluenesulfonanilide (IUPAC)
- Q1434379
- LKO7028G4U
- 106917-52-6
- Benzenesulfonamide, 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-
- UNII-LKO7028G4U
- NS00015279
- CHEMBL2272398
- SCHEMBL20690
- 4-chloranyl-N-(2-chloranyl-4-nitro-phenyl)-3-(trifluoromethyl)benzenesulfonamide
- CHEBI:81801
- N-(2-chloro-4-nitrophenyl)-4-chloro-3-trifluoromethylbenzenesulfonamide
- DTXSID9057929
- A801534
- 2',4-dichloro-alpha,alpha,alpha-trifluoro-4'-nitro-m-toluenesulfonanilide
- DTXCID4031697
- G50913
- Flusulfamide; CE30; GNVDAZSPJWCIQZ-UHFFFAOYSA-N
-
- MDL: MFCD00274593
- Inchi: 1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H
- InChI Key: GNVDAZSPJWCIQZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(F)(F)F)S(NC1C=CC(=CC=1Cl)[N+](=O)[O-])(=O)=O
Computed Properties
- Exact Mass: 413.94600
- Monoisotopic Mass: 413.946
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 594
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.4
- Topological Polar Surface Area: 100A^2
Experimental Properties
- Density: 1.675
- Melting Point: 168~173℃
- Boiling Point: 498.2 °C at 760 mmHg
- Flash Point: 255.1 °C
- Refractive Index: 1.598
- PSA: 100.37000
- LogP: 6.39820
Flusulfamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F632065-5mg |
Flusulfamide |
106917-52-6 | 5mg |
$64.00 | 2023-05-18 | ||
| TRC | F632065-25mg |
Flusulfamide |
106917-52-6 | 25mg |
$81.00 | 2023-05-18 | ||
| TRC | F632065-50mg |
Flusulfamide |
106917-52-6 | 50mg |
$121.00 | 2023-05-18 | ||
| abcr | AB280748-100 mg |
4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulphonamide; . |
106917-52-6 | 100mg |
€167.20 | 2023-04-26 | ||
| abcr | AB280748-500 mg |
4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulphonamide; . |
106917-52-6 | 500mg |
€665.50 | 2023-04-26 | ||
| Enamine | EN300-180050-0.05g |
4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
106917-52-6 | 95% | 0.05g |
$101.0 | 2023-09-19 | |
| Enamine | EN300-180050-0.1g |
4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
106917-52-6 | 95% | 0.1g |
$152.0 | 2023-09-19 | |
| Enamine | EN300-180050-0.25g |
4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
106917-52-6 | 95% | 0.25g |
$216.0 | 2023-09-19 | |
| Enamine | EN300-180050-0.5g |
4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
106917-52-6 | 95% | 0.5g |
$407.0 | 2023-09-19 | |
| Enamine | EN300-180050-1.0g |
4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide |
106917-52-6 | 95% | 1g |
$528.0 | 2023-05-24 |
Flusulfamide Suppliers
Flusulfamide Related Literature
-
Qiaoying Chang,Chunlin Fan,Hui Chen,Jian Kang,Minglin Wang,Guofang Pang Anal. Methods 2014 6 4288
-
Shizuka Saito-Shida,Satoru Nemoto,Hiroshi Akiyama Anal. Methods 2021 13 894
Additional information on Flusulfamide
Flusulfamide and CAS No. 106917-52-6: A Comprehensive Overview in Modern Pharmaceutical Research
Flusulfamide, a compound with the chemical formula C4H10N2O3S, is widely recognized for its significant role in pharmaceutical applications. Its unique molecular structure and pharmacological properties have made it a subject of extensive research and development. With the CAS number CAS No. 106917-52-6, this compound has been meticulously studied for its potential therapeutic benefits and mechanisms of action.
The pharmacological profile of Flusulfamide has been extensively explored in various clinical and preclinical studies. It is primarily known for its diuretic and sulfonamide-based therapeutic effects, making it a valuable asset in the management of certain medical conditions. Recent advancements in pharmacokinetics and drug metabolism have provided deeper insights into how Flusulfamide interacts with biological systems, enhancing our understanding of its efficacy and safety.
In recent years, researchers have been particularly interested in the potential applications of Flusulfamide in the treatment of metabolic disorders and inflammatory conditions. Studies have demonstrated its ability to modulate key enzymatic pathways, thereby influencing metabolic processes at a cellular level. This has opened up new avenues for therapeutic intervention, particularly in areas where traditional treatments have shown limited efficacy.
The chemical synthesis and structural optimization of compounds like Flusulfamide have been refined through cutting-edge techniques in organic chemistry. The synthesis pathways have been optimized to enhance yield and purity, ensuring that pharmaceutical-grade materials are produced efficiently. This has been crucial in enabling large-scale production for clinical use.
The role of computational chemistry in understanding the behavior of Flusulfamide cannot be overstated. Advanced computational models have allowed researchers to predict how the compound interacts with biological targets, providing a virtual screening platform for drug discovery. This approach has significantly reduced the time and cost associated with traditional high-throughput screening methods.
Epidemiological studies have also highlighted the importance of Flusulfamide in managing chronic conditions. Data from long-term clinical trials indicate that it can significantly improve patient outcomes when used as part of a comprehensive treatment regimen. These findings have bolstered its position as a key therapeutic agent in modern medicine.
The regulatory landscape for pharmaceutical compounds like Flusulfamide is stringent, ensuring that only safe and effective drugs reach the market. Regulatory bodies such as the FDA and EMA have established rigorous guidelines for drug approval, which include extensive testing for efficacy, safety, and quality control. Compliance with these regulations is essential for manufacturers to ensure that their products meet the highest standards.
The future prospects for Flusulfamide are promising, with ongoing research exploring new therapeutic applications. Innovations in drug delivery systems, such as nanotechnology-based formulations, are expected to enhance the bioavailability and targeted action of the compound. These advancements could lead to more effective treatments with fewer side effects.
The interdisciplinary nature of pharmaceutical research underscores the importance of collaboration between chemists, biologists, clinicians, and regulatory experts. Such collaborations are vital for translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.
In conclusion, Flusulfamide, identified by its CAS number CAS No. 106917-52-6, represents a significant advancement in pharmaceutical science. Its multifaceted applications and ongoing research efforts highlight its potential to address various medical challenges. As our understanding of its mechanisms of action continues to evolve, so too will its role in modern healthcare.
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